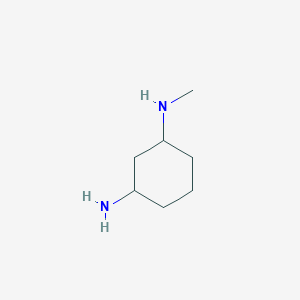

n1-Methylcyclohexane-1,3-diamine

Beschreibung

N1-Methylcyclohexane-1,3-diamine is a cyclohexane-derived diamine featuring a methyl group on one nitrogen atom and amino groups at the 1 and 3 positions of the cyclohexane ring. This compound is notable for its structural rigidity, steric effects from the methyl substituent, and versatility in applications ranging from polymer chemistry to pharmaceuticals. Its synthesis typically involves amidation or alkylation reactions, as seen in related diamine derivatives .

Eigenschaften

CAS-Nummer |

1314927-59-7 |

|---|---|

Molekularformel |

C7H16N2 |

Molekulargewicht |

128.22 g/mol |

IUPAC-Name |

1-N-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |

InChI-Schlüssel |

VSZFBKJHIUYKMK-UHFFFAOYSA-N |

SMILES |

CNC1CCCC(C1)N |

Kanonische SMILES |

CNC1CCCC(C1)N |

Synonyme |

N1-Methylcyclohexane-1,3-diaMine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Steric Comparisons

Cyclohexane-1,3-diamine :

- Structural Difference : Lacks the N1-methyl group present in N1-Methylcyclohexane-1,3-diamine.

- Impact : Reduced steric hindrance, leading to higher reactivity in cross-linking or coordination chemistry. For instance, cyclohexane-1,3-diamine derivatives are more accessible for nucleophilic attacks in polymer synthesis compared to their methylated counterparts .

4-Methylcyclohexane-1,2-diamine :

N1-Methylcyclohexane-1,4-diamine :

Bicyclo[2.2.1]heptane-1,3-diamine :

Electronic and Reactivity Comparisons

2-Methylbenzene-1,3-diamine Dihydrochloride :

- Structural Difference : Aromatic benzene ring (vs. cyclohexane).

- Impact : The aromatic system enables π-π stacking interactions, enhancing its role in dye synthesis and pharmaceutical intermediates. However, the cyclohexane-based N1-methyl derivative offers superior stereochemical control in asymmetric catalysis .

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine :

- Structural Difference : Chiral 1,2-diamine with bulky alkyl substituents.

- Impact: The stereochemistry and bulky groups enhance enantioselectivity in organocatalysis. In contrast, this compound’s 1,3 configuration provides a balance between steric bulk and flexibility for diverse binding modes .

Antimicrobial Triazole Derivatives :

Nitrocyclohexenyl Amine Derivatives :

Chiral Lithium Amide Additions :

- Comparison : Asymmetric synthesis of N1,N3-dibenzyl-1-cyclohexylpropane-1,3-diamine involves chiral auxiliaries, whereas this compound’s simpler structure allows for more straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.